molecular formula C22H25NO5 B8004924 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole

Cat. No.: B8004924
M. Wt: 383.4 g/mol
InChI Key: WPNUYKMIRXINDM-UHFFFAOYSA-N
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Description

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole is a complex organic compound characterized by its unique structure, which includes multiple ethoxy groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding oxazole . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxazole rings, often using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and oxidized phenyl compounds.

Scientific Research Applications

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various cellular effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole is unique due to its combination of an oxazole ring and multiple ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-24-11-12-25-13-14-26-15-16-27-20-9-7-19(8-10-20)22-23-17-21(28-22)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNUYKMIRXINDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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